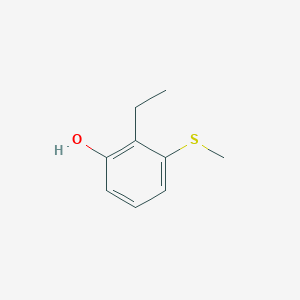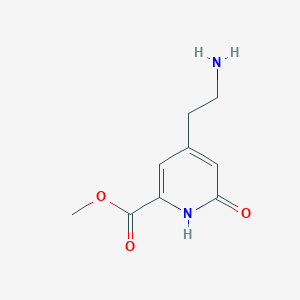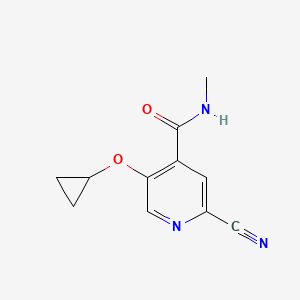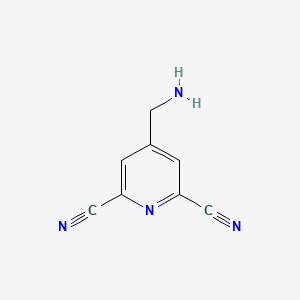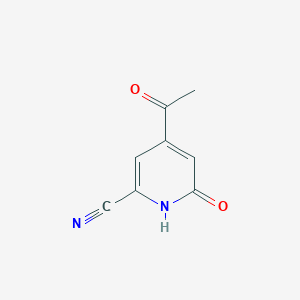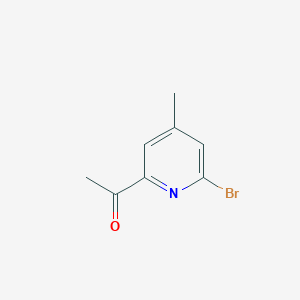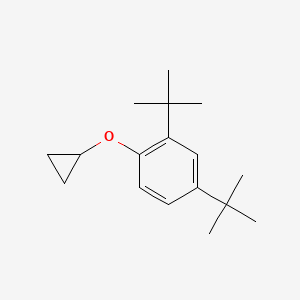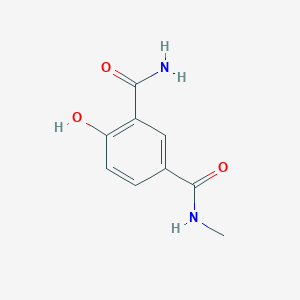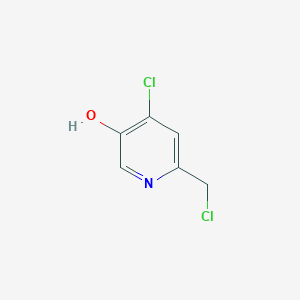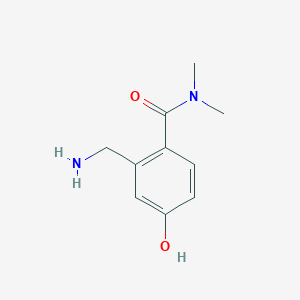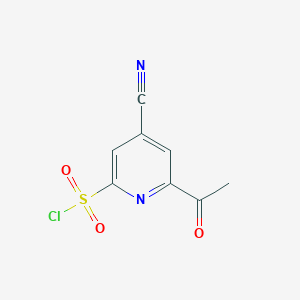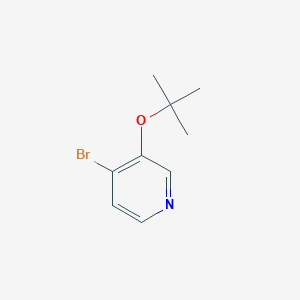
6-Hydroxy-4-methoxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring both hydroxyl and methoxy functional groups, as well as an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 6-hydroxy-4-methoxypyridine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: 6-Hydroxy-4-methoxypyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-methoxypyridine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl, methoxy, and aldehyde groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxy-2-methoxypyridine-6-carbaldehyde: Positional isomer with different reactivity and interaction profiles.
2-Hydroxy-6-methoxypyridine-4-carbaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
6-Hydroxy-4-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and application .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-methoxy-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-5(4-9)8-7(10)3-6/h2-4H,1H3,(H,8,10) |
Clave InChI |
OSGVNXRIEFLKKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)NC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


